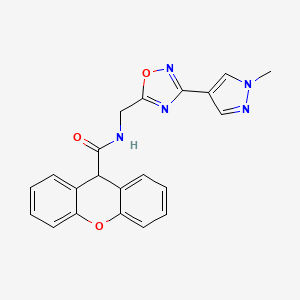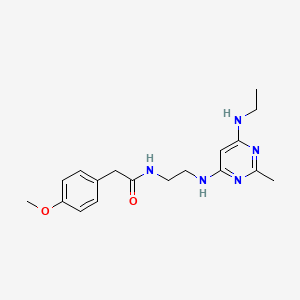![molecular formula C19H18F3N3OS B2848162 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034569-85-0](/img/structure/B2848162.png)
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a dimethylaminoethyl group, and a trifluoromethyl-substituted nicotinamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which can be functionalized at the 3-position to introduce the 2-(dimethylamino)ethyl group. This is often achieved through a series of substitution and coupling reactions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction on a nicotinamide precursor, followed by coupling with the functionalized benzo[b]thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the nicotinamide can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and biological activity.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and photovoltaic devices.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with hydrophobic pockets in proteins, while the dimethylaminoethyl group can form hydrogen bonds or electrostatic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)nicotinamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
N-(2-(benzo[b]thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide: Lacks the dimethylamino group, affecting its biological activity.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the combination of its structural features, which confer distinct electronic, lipophilic, and biological properties. This makes it a versatile compound for various research applications.
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c1-25(2)15(14-11-27-16-6-4-3-5-13(14)16)10-24-18(26)12-7-8-17(23-9-12)19(20,21)22/h3-9,11,15H,10H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHMCCPXWQOFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-chloro-N-[(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2848084.png)

![1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B2848088.png)
![[(2,4-Difluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2848090.png)


![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2848097.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B2848099.png)

![methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2848101.png)

